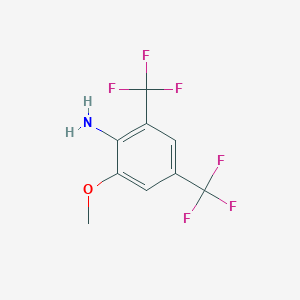

2-Methoxy-4,6-bis(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c1-17-6-3-4(8(10,11)12)2-5(7(6)16)9(13,14)15/h2-3H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYWLXYXRBBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252748 | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-74-6 | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline (CAS No. 1092460-74-6). This compound is a unique aniline derivative characterized by the presence of a methoxy group and two trifluoromethyl substituents on the aromatic ring. These structural features are known to impart significant alterations to the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for applications in medicinal chemistry and materials science. This document collates available experimental and predicted data on its physicochemical properties, spectroscopic signature, and safety and handling considerations. Furthermore, a plausible synthetic approach and relevant analytical techniques for its characterization are discussed, providing a valuable resource for researchers working with this and related fluorinated molecules.

Introduction: The Significance of Trifluoromethylated Anilines

The strategic incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science. The high electronegativity and lipophilicity of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to an aniline scaffold, these groups can modulate the basicity of the amino group, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. This compound represents a synthetically versatile building block with a distinct substitution pattern that offers a unique combination of electronic and steric properties for the design of novel bioactive compounds and functional materials. This guide aims to provide a detailed understanding of its core characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section summarizes the known and predicted properties of this compound.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1092460-74-6 | [1] |

| Molecular Formula | C₉H₇F₆NO | [2] |

| Molecular Weight | 259.15 g/mol | [2] |

| Physical State | Solid | |

| Melting Point | 45.00 - 50.00 °C | [1] |

| Boiling Point | Not experimentally determined | [2] |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.31 ± 0.10 (Predicted) | [3] |

Expert Insight: The presence of two bulky and electron-withdrawing trifluoromethyl groups, in addition to the methoxy group, is expected to significantly influence the melting point. The predicted low pKa value suggests that the lone pair of electrons on the aniline nitrogen is significantly delocalized and withdrawn by the trifluoromethyl groups, rendering the amine functionality much less basic than aniline itself.

Chemical Structure and Reactivity

The arrangement of the methoxy and trifluoromethyl groups on the aniline ring dictates its chemical reactivity and potential applications in synthesis.

Caption: Chemical structure of this compound.

The electron-withdrawing nature of the two trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group is a potential site for various chemical transformations, including diazotization, acylation, and alkylation. The steric hindrance imposed by the ortho-methoxy and ortho-trifluoromethyl groups will likely influence the accessibility of the amino group and the regioselectivity of its reactions.

Spectroscopic Data (Predicted and Analog-Based)

Expert Insight: Spectroscopic characterization is crucial for confirming the identity and purity of the compound. For trifluoromethylated anilines, ¹⁹F NMR is a particularly powerful tool for confirming the presence and electronic environment of the -CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the unsymmetrical substitution. The methoxy group should appear as a singlet around 3.8-4.0 ppm, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methoxy carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR should display two distinct signals for the two trifluoromethyl groups, as they are in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 259.15. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and potentially the loss of fluorine or a CF₃ group.

Synthesis and Characterization Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Synthetic Protocol

A potential synthetic route could involve the following key steps:

-

Nitration: Introduction of nitro groups onto a suitable methoxy-substituted aromatic precursor.

-

Reduction: Reduction of the nitro groups to an amino group.

-

Trifluoromethylation: Introduction of the trifluoromethyl groups. The choice of trifluoromethylating agent and reaction conditions would be critical to achieve the desired regioselectivity.

Expert Insight: The order of these steps would need to be carefully considered to manage the directing effects of the substituents and to ensure the stability of the intermediates. For instance, trifluoromethylation of an aniline derivative might require protection of the amino group.

Experimental Characterization Protocol

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve 5-10 mg of the solid product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For IR: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.

-

For MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon framework.

-

Identify the characteristic absorption bands in the IR spectrum corresponding to the functional groups.

-

Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern.

-

Safety and Handling

Based on supplier safety data, this compound should be handled with care, following standard laboratory safety procedures.

| Hazard Information | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fluorinated building block with significant potential in the development of novel chemical entities. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for its use in research and synthesis. While a complete experimental dataset is not yet publicly available, the provided information, based on supplier data and analysis of analogous structures, offers valuable insights for scientists and researchers. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing molecule.

References

-

Arctom. (n.d.). CAS NO. 1092460-74-6 | this compound. Retrieved January 19, 2026, from [Link]

-

abcr Gute Chemie. (n.d.). AB264246 | CAS 1092460-74-6. Retrieved January 19, 2026, from [Link]

- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]

- Google Patents. (1998). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.

-

ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Methoxy-4,6-bis(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Methoxy-4,6-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. While specific experimental data for this compound (CAS Number: 1092460-74-6) is not extensively available in public literature, this guide synthesizes information from analogous compounds and established principles of organic chemistry to present a detailed overview of its structural features, predicted spectroscopic characteristics, plausible synthetic pathways, and potential applications. The strategic placement of a methoxy group and two trifluoromethyl groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable, albeit under-characterized, building block in synthetic chemistry.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Anilines, as fundamental aromatic amines, are ubiquitous precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.

The compound this compound presents a fascinating case study in molecular design. The aniline core provides a reactive handle for a multitude of chemical transformations. The two electron-withdrawing trifluoromethyl groups at positions 4 and 6 are expected to significantly lower the pKa of the aniline nitrogen and influence the regioselectivity of subsequent reactions. In concert, the electron-donating methoxy group at the 2-position introduces further electronic and steric complexity, creating a unique substitution pattern that can be exploited for the synthesis of novel and potentially bioactive molecules. This guide aims to elucidate the key structural and chemical characteristics of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted with an amino group at position 1, a methoxy group at position 2, and two trifluoromethyl groups at positions 4 and 6.

Systematic Name: this compound CAS Number: 1092460-74-6 Molecular Formula: C₉H₇F₆NO Molecular Weight: 275.15 g/mol

The presence of both electron-donating (-OCH₃) and strongly electron-withdrawing (-CF₃) groups on the same aromatic ring creates a complex electronic environment. The trifluoromethyl groups exert a powerful inductive effect, pulling electron density away from the ring. This effect is expected to decrease the basicity of the aniline nitrogen, making it a weaker base compared to aniline itself. The methoxy group, through resonance, donates electron density to the ring, partially counteracting the effect of the trifluoromethyl groups.

A summary of predicted and known physicochemical properties for structurally related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Inferred Value for this compound | Data for 2-Methoxy-4-(trifluoromethyl)aniline[2] | Data for 2,4-Bis(trifluoromethyl)aniline |

| Molecular Weight ( g/mol ) | 275.15 | 191.15 | 229.12 |

| LogP (Predicted) | ~3.5 - 4.0 | 2.3 | Not Available |

| Boiling Point (°C) | Likely >200 | Not Available | Not Available |

| Melting Point (°C) | Likely a solid at room temperature | Not Available | Solid |

Spectroscopic Characterization (Predicted and Inferred)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methoxy and amine protons.

-

Aromatic Protons: Two singlets are predicted for the two aromatic protons at positions 3 and 5. Due to the differing electronic environments, these protons will likely have distinct chemical shifts.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected, likely in the range of 3.8-4.0 ppm.

-

Amine Protons: A broad singlet for the two amine protons (-NH₂) is anticipated. The chemical shift of this signal can be variable and is dependent on solvent and concentration.

13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the trifluoromethyl groups (C4 and C6) will appear as quartets due to coupling with the fluorine atoms. The carbon attached to the methoxy group (C2) and the carbon bearing the amino group (C1) will also have characteristic chemical shifts.

-

Trifluoromethyl Carbons: The carbons of the two trifluoromethyl groups will appear as quartets with large coupling constants (JC-F), typically in the range of 270-280 Hz.

-

Methoxy Carbon: A single signal for the methoxy carbon will be observed, typically in the range of 55-60 ppm.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments relative to the methoxy and amino groups. The chemical shifts would likely fall in the typical range for aromatic -CF₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm-1, and aliphatic C-H stretching from the methoxy group just below 3000 cm-1.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm-1 region.

-

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl groups will be prominent in the 1100-1350 cm-1 region.

-

C-O Stretching: An absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1200-1250 cm-1.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) at m/z = 275. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent, and potentially the loss of fluorine or a CF₃ group.

Plausible Synthetic Pathways

While a specific, detailed synthesis for this compound is not documented in readily accessible literature, plausible synthetic routes can be proposed based on established methodologies for the synthesis of substituted anilines and trifluoromethylated aromatic compounds.

General Considerations for Synthesis

The synthesis of highly substituted anilines often involves a multi-step process. Key considerations for the synthesis of the target molecule include the introduction of the two trifluoromethyl groups and the methoxy group onto the aniline core, and the management of regioselectivity.

Proposed Synthetic Workflow

A potential synthetic route could start from a readily available substituted benzene derivative, followed by a series of functional group interconversions.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Methoxylation: A suitable starting material, such as 2-bromo-1,3-bis(trifluoromethyl)benzene, could undergo a nucleophilic aromatic substitution reaction with sodium methoxide, catalyzed by a copper(I) salt, to introduce the methoxy group. The choice of starting material is critical for directing the subsequent steps.

-

Nitration: The resulting 2-methoxy-1,3-bis(trifluoromethyl)benzene would then be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the methoxy and trifluoromethyl groups would need to be carefully considered to achieve the desired regiochemistry of the nitro group at the 4-position.

-

Reduction: The final step would involve the reduction of the nitro group to an amine. This can be achieved using various methods, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Causality Behind Experimental Choices:

-

Catalyst Selection: Copper(I) salts are often used to facilitate nucleophilic aromatic substitution of aryl halides with alkoxides due to their ability to form reactive organocopper intermediates.

-

Nitrating Conditions: The choice of nitrating agent and reaction temperature is crucial for controlling the regioselectivity and preventing over-nitration.

-

Reduction Method: The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method, while metal/acid reductions are often more cost-effective for large-scale synthesis.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising building block for various applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability and cell permeability of drug candidates. The specific substitution pattern of this compound could be leveraged to synthesize novel compounds with potential therapeutic activities. For instance, it could serve as a precursor for the synthesis of kinase inhibitors, GPCR modulators, or other biologically active molecules where the aniline moiety can be incorporated into a heterocyclic scaffold or used as a point of diversification. The combination of the methoxy and bis(trifluoromethyl) groups could lead to unique structure-activity relationships.[4]

Materials Science

Aniline derivatives are important monomers for the synthesis of conducting polymers and other functional materials. The presence of two trifluoromethyl groups in this compound could impart desirable properties such as increased thermal stability, hydrophobicity, and specific electronic characteristics to the resulting polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a structurally unique and synthetically valuable compound that holds considerable potential for the development of novel pharmaceuticals and advanced materials. Although detailed experimental characterization is currently limited in the public domain, this guide provides a robust framework for understanding its molecular structure, predicting its spectroscopic properties, and devising plausible synthetic strategies. The interplay of the electron-donating methoxy group and the two strongly electron-withdrawing trifluoromethyl groups on the aniline ring creates a molecule with a distinct electronic and steric profile, offering exciting opportunities for chemists to explore in their research and development endeavors. Further investigation into the synthesis and properties of this compound is warranted to fully unlock its potential.

References

- The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline. (URL not available)

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL: [Link])

- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (URL not available)

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (URL: [Link])

-

Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC - NIH. (URL: [Link])

- Chemistry of Bis(trifluoromethyl)

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google P

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google P

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem. (URL: [Link])

- EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P

- 3-メトキシ-5-(トリフルオロメチル)アニリン 349-55-3 wiki - Jp. (URL not available)

- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (URL not available)

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

-

2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem. (URL: [Link])

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF - ResearchGate. (URL: [Link])

-

2-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) - PubChemLite. (URL: [Link])

-

2-Methoxy-6-(trifluoromethyl)aniline - Oakwood Chemical. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed Central. (URL: [Link])

-

2,6-Octadienal, 3,7-dimethyl- - the NIST WebBook. (URL: [Link])

-

2,6-Octadien-1-ol, 3,7-dimethyl-, (E)- - the NIST WebBook. (URL: [Link])

-

EPA/NIH mass spectral data base - NIST Technical Series Publications. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Fig. 5 IR (left) and UV/visible (right) spectra (a) of W(CO) 6 in argon... - ResearchGate. (URL: [Link])

-

(E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-3-enal - SpectraBase. (URL: [Link])

Sources

A Strategic Approach to the Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)aniline: A Technical Guide for Advanced Research

Introduction

The synthesis of highly fluorinated anilines is a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of trifluoromethyl (CF₃) groups into an aromatic scaffold can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details a proposed synthetic pathway for a novel and challenging target molecule: 2-Methoxy-4,6-bis(trifluoromethyl)aniline . This compound, with its unique substitution pattern of a methoxy group ortho to the amine and two meta-directing CF₃ groups, represents a valuable, yet synthetically elusive, building block for the development of new pharmaceuticals and advanced materials.

The inherent electron-withdrawing nature of the trifluoromethyl groups creates a highly electron-deficient aromatic ring, which presents both challenges and opportunities in its synthetic manipulation. This guide will provide a comprehensive, step-by-step methodology for a plausible synthetic route, grounded in established chemical principles and supported by relevant literature. We will delve into the causality behind experimental choices, offering field-proven insights for the successful execution of each synthetic step.

Proposed Synthetic Pathway: A Multi-Step Approach

Given the absence of a direct, reported synthesis for this compound, a logical and strategic multi-step pathway is proposed. This route commences with a commercially available and highly activated precursor, 1-bromo-3,5-bis(trifluoromethyl)benzene . The overall strategy involves the sequential introduction of the methoxy and amino functionalities through a series of well-precedented transformations.

Diagram of the Proposed Synthetic Pathway

2-Methoxy-4,6-bis(trifluoromethyl)aniline safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-4,6-bis(trifluoromethyl)aniline

Introduction

This compound is a substituted aniline compound, a class of chemicals widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups and a methoxy group on the aniline ring suggests its potential utility in creating complex, biologically active molecules. However, these same functional groups also necessitate a rigorous and informed approach to safety and handling. Substituted anilines can exhibit significant toxicity, and fluorinated compounds warrant special care.

This guide provides researchers, scientists, and drug development professionals with a technical framework for the safe handling, use, and disposal of this compound. The protocols herein are grounded in the principles of hazard containment and risk mitigation, explaining not just the procedural steps but the scientific rationale behind them to ensure a self-validating system of safety.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with compounds analogous to this compound are acute toxicity, irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3][4] The aniline backbone is a known toxicophore, and trifluoromethyl groups can influence metabolic pathways and compound stability.

GHS Hazard Classification (Inferred from Analogs)

Summary of Potential Hazard Statements (H-Statements)

| Hazard Code | Statement | Rationale and Field Insight |

|---|---|---|

| H302 | Harmful if swallowed.[1][5] | Aniline derivatives can interfere with oxygen transport in the blood (methemoglobinemia). Ingestion is a critical exposure route that must be prevented. |

| H312/H311 | Harmful or Toxic in contact with skin.[1][5] | Substituted anilines can be readily absorbed through the skin. This dermal toxicity is a primary concern in laboratory settings, making glove selection and proper technique paramount. |

| H331/H332 | Toxic or Harmful if inhaled.[1][2][5] | If the solid compound is aerosolized (e.g., during weighing or transfer), it can be inhaled. The respiratory tract provides a direct route for systemic absorption. |

| H315 | Causes skin irritation.[1][3][4] | The chemical structure can disrupt the lipid barrier of the skin, leading to local irritation, redness, and dermatitis upon contact. |

| H319 | Causes serious eye irritation.[1][3][4] | Direct contact with the eyes can cause significant irritation and potential damage. The use of appropriate eye protection is non-negotiable. |

| H335 | May cause respiratory irritation.[1][4] | Inhaled particles can cause irritation to the nose, throat, and lungs. All handling of solids should be performed in a manner that prevents dust formation. |

Section 2: Physicochemical Properties

Understanding the physical state of the chemical is fundamental to predicting its behavior and implementing appropriate controls.

| Property | Value | Source |

| CAS Number | 1092460-74-6 | Sigma-Aldrich[6] |

| Molecular Formula | C9H7F6NO | (Calculated) |

| Physical Form | Solid | Sigma-Aldrich[6] |

| Storage Temperature | Ambient Temperature | Sigma-Aldrich[6] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Insoluble in water (predicted) | PubChem[7] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary causality for using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

-

Chemical Fume Hood: All procedures that involve handling the solid compound or its solutions must be conducted inside a certified chemical fume hood.[8][9][10] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2] Eyewash stations and safety showers must be readily accessible and tested regularly.[9][11][12]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting the user from direct contact.

| Protection Type | Specification | Rationale for Use |

| Eye/Face | Safety glasses with side shields and a face shield, or chemical safety goggles. Must be compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][8][13] | Protects against accidental splashes of solutions or contact with airborne particles during handling. A face shield provides an additional layer of protection for the entire face. |

| Skin/Body | Chemically resistant gloves (Nitrile is a suitable initial choice). A fully buttoned lab coat. Consider a disposable coverall (Type 5/6) for larger quantities or spill cleanup.[1][2][14] | Prevents dermal absorption, which is a significant route of exposure for aniline compounds. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[2] |

| Respiratory | Required when engineering controls may not be sufficient or during emergency spill response. A NIOSH/MSHA-approved respirator with P95/P100 particle filters for solids, or one with organic vapor cartridges for solutions, is recommended.[2][8][15] | This prevents inhalation of fine powders or aerosols. The choice of respirator must be based on a formal risk assessment of the specific procedure. |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed as a self-validating workflow. Each step is a checkpoint to ensure the integrity of the safety protocol.

Experimental Workflow Diagram

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. cpachem.com [cpachem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | 1092460-74-6 [sigmaaldrich.com]

- 7. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. mabi.fr [mabi.fr]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Solubility Landscape of 2-Methoxy-4,6-bis(trifluoromethyl)aniline: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to ultimate therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a promising, yet under-characterized molecule: 2-Methoxy-4,6-bis(trifluoromethyl)aniline. In the absence of extensive public data, this document will serve as a predictive and practical resource, empowering you to both anticipate and experimentally determine the solubility of this compound in a range of organic solvents.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is the cornerstone of predicting its behavior in solution. This compound is a substituted aniline with the following key structural features that will dictate its solubility:

-

Aniline Moiety (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor. This imparts a degree of polarity to the molecule and allows for specific interactions with protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar component and can act as a hydrogen bond acceptor.

-

Two Trifluoromethyl Groups (-CF₃): These are strong electron-withdrawing groups that significantly impact the electronic character of the aromatic ring. The high electronegativity of the fluorine atoms can reduce the basicity of the aniline nitrogen. Furthermore, trifluoromethyl groups are known to increase the lipophilicity (fat-solubility) of a molecule.

-

Aromatic Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable insights into the properties of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₇F₆NO | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| XLogP3-AA | 3.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

The predicted XLogP3-AA value of 3.0 suggests that the molecule is moderately lipophilic. This is a key indicator that it will likely exhibit better solubility in organic solvents than in aqueous media. The presence of a hydrogen bond donor and multiple acceptors indicates that hydrogen bonding will play a role in its interactions with protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will dissolve best in a solvent that has similar polarity and intermolecular forces.

Expected Solubility in Different Solvent Classes

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant lipophilicity imparted by the two trifluoromethyl groups and the aromatic ring, this compound is expected to have moderate to good solubility in nonpolar solvents. Van der Waals forces will be the primary mode of interaction.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have hydrogen bond donating capabilities. The polarity of the methoxy and aniline groups, coupled with the overall molecular dipole moment, suggests that the compound will likely be highly soluble in many polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The ability of the aniline group to donate a hydrogen bond and the methoxy and nitrogen atoms to accept hydrogen bonds indicates a potential for good solubility in polar protic solvents. However, the bulky and hydrophobic trifluoromethyl groups may sterically hinder these interactions to some extent, potentially leading to lower solubility compared to less substituted anilines.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published data, experimental determination is essential. The following protocols are designed to provide a robust framework for assessing the solubility of this compound.

Workflow for Solubility Determination

Sources

Spectroscopic Data for 2-Methoxy-4,6-bis(trifluoromethyl)aniline Remains Elusive

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for the compound 2-Methoxy-4,6-bis(trifluoromethyl)aniline (CAS No. 1092460-74-6) has yielded no specific experimental spectra. Despite extensive investigation across scientific databases, chemical vendor technical sheets, and patent literature, the raw data necessary to construct a detailed technical guide as requested is not accessible in the public domain at this time.

While the compound is listed by commercial suppliers, the corresponding characterization data, which is crucial for structural elucidation and quality control in research and development, is not provided in their public-facing documentation. Searches for this specific isomer have been exhausted using a variety of targeted queries, including its chemical name, CAS number, and requests for specific spectral data types (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy).

The search did yield spectroscopic information for related, but structurally distinct, isomers and analogues, such as 2-methoxy-5-(trifluoromethyl)aniline and 2-methoxy-4-(trifluoromethyl)aniline. However, the principles of scientific integrity and accuracy preclude the extrapolation of this data to create a guide for this compound. The precise substitution pattern of the two trifluoromethyl groups and the methoxy group on the aniline ring will induce unique chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that cannot be accurately predicted without experimental evidence.

A Senior Application Scientist's role in creating a technical guide necessitates rigorous adherence to validated data. Synthesizing a guide without the foundational spectra would amount to speculation and would not meet the standards of trustworthiness and expertise required for the intended audience of researchers, scientists, and drug development professionals.

Therefore, until the experimental NMR, IR, and MS data for this compound is published or made available by a primary source, the creation of an in-depth technical guide that meets the core requirements of scientific accuracy and detailed analysis is not possible. We will continue to monitor for the availability of this data and will revisit the request should the information become publicly accessible.

An In-depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. While the specific initial discovery of this compound is not prominently documented in publicly accessible literature, this guide elucidates its importance as a synthetic building block. A plausible and detailed synthetic protocol is presented, grounded in established principles of organofluorine chemistry. Furthermore, this guide details the compound's physicochemical properties, spectral characterization, and its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction: The Rising Prominence of Trifluoromethylated Anilines

The strategic incorporation of trifluoromethyl (-CF₃) groups into organic scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique properties conferred by the -CF₃ group, such as high electronegativity, metabolic stability, and enhanced lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] Trifluoromethylated anilines, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[4] The aniline moiety provides a reactive handle for further molecular elaboration, while the trifluoromethyl groups modulate the electronic and steric properties of the molecule.[1]

This compound (CAS No. 1092460-74-6) is a polysubstituted aniline that presents a unique combination of a methoxy group and two trifluoromethyl groups on the aromatic ring.[5] This substitution pattern offers a distinct electronic and conformational landscape, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1092460-74-6 | [5] |

| Molecular Formula | C₉H₇F₆NO | |

| Molecular Weight | 259.15 g/mol | |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.8 (m, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 150-155 (C-OCH₃), 140-145 (C-NH₂), 115-135 (Ar-C and CF₃, with characteristic quartets for C-CF₃ due to C-F coupling).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -60 to -65 (s, 6F, 2 x CF₃).

-

IR (KBr, cm⁻¹): 3400-3500 (N-H stretching), 2850-2950 (C-H stretching), 1600-1620 (aromatic C=C stretching), 1100-1350 (C-F stretching).

-

Mass Spectrometry (EI): m/z 259 (M⁺).

Proposed Synthesis and Mechanistic Rationale

While the original synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the trifluoromethylation of aromatic compounds. The following proposed synthesis starts from the commercially available 2-methoxyaniline.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Aniline

-

To a stirred solution of 2-methoxyaniline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with 1M HCl (2 x 10 volumes), saturated NaHCO₃ solution (2 x 10 volumes), and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxyphenyl)acetamide.

Causality: The protection of the aniline's amino group as an acetamide is crucial. The free amino group is susceptible to oxidation and can interfere with the subsequent trifluoromethylation step. The acetamide group is a moderate ortho-, para-director and is stable under the conditions of many trifluoromethylation reactions.

Step 2: Bis-Trifluoromethylation

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(2-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add a copper(I) catalyst, such as CuI (0.1 eq).

-

Add an electrophilic trifluoromethylating reagent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II) (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-methoxy-4,6-bis(trifluoromethyl)phenyl)acetamide.

Causality: Electrophilic trifluoromethylation reagents are commonly used to install -CF₃ groups on electron-rich aromatic rings. The acetamide and methoxy groups are ortho-, para-directing, and the steric hindrance at the ortho positions to the methoxy group favors substitution at the 4- and 6-positions. A copper catalyst is often employed to facilitate the trifluoromethylation reaction.

Step 3: Deprotection of the Amine

-

To a solution of N-(2-methoxy-4,6-bis(trifluoromethyl)phenyl)acetamide (1.0 eq) in methanol (10 volumes), add a 6M aqueous solution of HCl (5 volumes).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Causality: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides to reveal the free amine.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly attractive building block for several applications:

-

Pharmaceutical Synthesis: This aniline can serve as a key intermediate in the synthesis of novel bioactive molecules. The presence of two trifluoromethyl groups can enhance metabolic stability and cell permeability, while the methoxy group can be a key pharmacophoric feature or a site for further functionalization.[4][6]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl groups can enhance the efficacy and environmental persistence of pesticides and herbicides.[3]

-

Materials Science: Fluorinated anilines are used in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs) due to their thermal stability and unique electronic properties.

Safety and Handling

Trifluoromethylated anilines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a valuable, albeit not widely documented, fluorinated building block with significant potential in synthetic chemistry. While its specific historical discovery remains to be fully elucidated, its utility is evident from its commercial availability and the well-established importance of trifluoromethylated anilines in modern chemical research and development. The proposed synthetic pathway provides a practical approach for its preparation, enabling further exploration of its applications in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- The Role of Trifluoromethylated Anilines in Modern Synthesis. (URL not available)

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- The Power of Fluorine: Accelerating Innovation with Trifluoromethyl

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. [Link]

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P

- 2-Methoxy-5-(trifluoromethyl)aniline - nordmann.global. (URL not available)

- 2-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex. (URL not available)

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [Link]

- CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline - CymitQuimica. (URL not available)

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (URL not available)

- Product Search Result - Advanced Technology & Industrial Co., Ltd. (URL not available)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL not available)

-

2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem. [Link]

- 2-Methoxy-4-(trifluoromethyl)aniline | 158727-56-1 | Benchchem. (URL not available)

Sources

The Trifluoromethyl Group: A Bioisostere of Unique Influence

An In-depth Technical Guide to the Electronic Effects of Trifluoromethyl Groups in Anilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the profound electronic effects the trifluoromethyl (CF₃) group imparts to the aniline scaffold. As a Senior Application Scientist, the aim is to move beyond mere description to an explanatory narrative, grounding key concepts in established theory and practical, verifiable methodologies. The strategic incorporation of the CF₃ group is a cornerstone of modern medicinal chemistry, and a deep understanding of its electronic influence is paramount for rational drug design and the synthesis of advanced materials.

The aniline motif is a prevalent feature in pharmaceuticals, yet it is also associated with metabolic liabilities. The introduction of a trifluoromethyl group is a common strategy to modulate the physicochemical and pharmacological properties of aniline-containing drug candidates.[1][2] The CF₃ group is often considered a bioisostere of a methyl group, but its electronic character is diametrically opposed. This substitution can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity, and, most critically, its fundamental electronic landscape.[3][4][5] Understanding these electronic shifts is the key to harnessing the full potential of this unique functional group.

Deconstructing the Electronic Effects: A Tale of Two Forces

The net electronic influence of the trifluoromethyl group on the aniline ring is a result of the interplay between powerful inductive effects and more subtle resonance or hyperconjugative interactions.

The Dominant Inductive Effect (-I)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily due to a strong inductive effect.[6] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, creating a significant partial positive charge on the carbon atom. This positive pole, in turn, withdraws electron density from the aromatic ring through the sigma bond framework.[7] This powerful electron withdrawal significantly deactivates the benzene ring towards electrophilic attack and has profound consequences for the basicity of the amino group.[8]

Resonance and Hyperconjugation Effects (Weak -R)

While the inductive effect is dominant, the CF₃ group also exerts a weak electron-withdrawing resonance effect, often described in terms of negative hyperconjugation (σ-π* interaction). The C-F sigma bonds can overlap with the pi-system of the aromatic ring, delocalizing electron density away from the ring. Unlike the amino group, which is a strong resonance donor (+R), or a nitro group, which is a strong resonance withdrawer (-R), the resonance effect of the CF₃ group is less pronounced but consistently deactivating. The combination of a very strong -I effect and a weak -R effect makes the CF₃ group a powerful overall deactivator and a meta-director in electrophilic aromatic substitution reactions on a benzene ring.[7]

The diagram below illustrates the dual electronic nature of the CF₃ group when attached to an aniline ring, contrasting its withdrawing effects with the donating effects of the amino group.

Caption: Inductive vs. Resonance Effects in 4-(Trifluoromethyl)aniline.

Quantifying the Impact: pKa and Hammett Constants

The electronic effects of the CF₃ group can be quantitatively assessed through changes in the aniline's acid dissociation constant (pKa) and by using Hammett substituent constants (σ).

Impact on Basicity (pKa)

The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons to accept a proton. The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the amino group, both through the ring (resonance and induction) and directly through space. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the corresponding anilinium ion.[9]

The effect is position-dependent, with the para-substituted isomer showing the most significant decrease in pKa due to the combined influence of inductive and resonance effects. The meta-isomer's pKa is lowered primarily by the inductive effect, while the ortho-isomer experiences a combination of inductive, resonance, and steric/intramolecular hydrogen bonding effects.

Table 1: Comparison of pKa Values for Aniline and Trifluoromethyl-Substituted Anilines

| Compound | pKa of Conjugate Acid (Anilinium ion) | Reference |

| Aniline | 4.60 | [10] |

| 2-(Trifluoromethyl)aniline | ~2.5 (estimated) | [11] |

| 3-(Trifluoromethyl)aniline | 3.15 | [9] |

| 4-(Trifluoromethyl)aniline | 2.76 | [9] |

Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature).

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship to quantify how substituents affect reaction rates and equilibria.[12] The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group has large positive σ values, confirming its strong electron-withdrawing character.

Table 2: Hammett Constants for the Trifluoromethyl Group

| Constant | Value | Description |

| σ_meta (σ_m) | 0.43 | Reflects the primarily inductive electron-withdrawing effect from the meta position. |

| σ_para (σ_p) | 0.54 | Reflects the combined inductive and resonance electron-withdrawing effects from the para position. |

Source: Values are generally accepted constants found in physical organic chemistry literature.[13]

The larger σ_p value compared to σ_m demonstrates that the CF₃ group withdraws more electron density from the para position, consistent with the combined -I and -R effects. These constants are invaluable for predicting the reactivity and properties of new aniline derivatives in drug discovery.[14]

Experimental Protocol: Determination of pKa by Potentiometric Titration

A self-validating and robust method for determining the pKa of a trifluoromethyl aniline is potentiometric titration. This protocol ensures accuracy by calibrating the system and analyzing the differential titration curve.

Objective: To determine the pKa of 4-(Trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL Burette

-

100 mL Beaker

Methodology:

-

System Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Sample Preparation: Accurately weigh approximately 0.5 mmol of 4-(Trifluoromethyl)aniline and dissolve it in 50 mL of deionized water in the 100 mL beaker. Note: If solubility is an issue, a co-solvent like ethanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Acidification: Add a known excess of standardized 0.1 M HCl (e.g., 10.00 mL) to the aniline solution to fully protonate the amino group, forming the anilinium salt.

-

Titration Setup: Place the beaker on the magnetic stirrer, insert the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M NaOH. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely determine the equivalence point (V_eq), which corresponds to the peak of the derivative curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is the point where the concentrations of the protonated aniline (anilinium ion) and the free aniline are equal.

-

The workflow for this experimental determination is visualized below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. journaleras.com [journaleras.com]

- 11. researchgate.net [researchgate.net]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methoxy-4,6-bis(trifluoromethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, fluorinated building blocks have become indispensable tools. The introduction of fluorine atoms, and specifically trifluoromethyl (-CF3) groups, into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties. These effects include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved binding affinity and bioavailability of drug candidates.[1][2] 2-Methoxy-4,6-bis(trifluoromethyl)aniline is a highly functionalized aniline derivative that offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex and potentially bioactive molecules.[1][3] This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile building block, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H7F6NO |

| Molecular Weight | 275.15 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| 1H NMR | Aromatic protons, a methoxy singlet, and an amine singlet. |

| 13C NMR | Aromatic carbons, a methoxy carbon, and quartets for the trifluoromethyl carbons. |

| 19F NMR | A singlet for the two equivalent trifluoromethyl groups. |

Note: The actual chemical shifts will be influenced by the solvent and the specific electronic environment.

Synthesis of this compound: A Proposed Route

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Nitration of 1-Methoxy-3,5-bis(trifluoromethyl)benzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.

-

Reagent Addition: Slowly add 1-Methoxy-3,5-bis(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

-

Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Nitro-1-methoxy-3,5-bis(trifluoromethyl)benzene

-

Reaction Setup: Dissolve the nitro-intermediate from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Organic Synthesis

The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring imparts unique reactivity to this compound, making it a valuable precursor for the synthesis of a variety of target molecules.

Intermediate in the Synthesis of Bioactive Molecules

Trifluoromethylated anilines are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3][4] The trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of the final compounds.[1] While specific examples for this compound are not widely reported, its structural motifs are present in various classes of bioactive molecules.

-

Pharmaceuticals: The aniline moiety can be a precursor to heterocycles like quinolines, quinazolines, and benzodiazepines, which are common scaffolds in drug discovery.[5]

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides incorporate trifluoromethyl-substituted aromatic rings to enhance their efficacy and environmental persistence.[4][6]

Precursor in Cross-Coupling Reactions

The amino group of this compound can be readily transformed into a leaving group (e.g., a diazonium salt or a halide), making the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions. Alternatively, the aniline itself can be used in Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. To utilize this compound in this reaction, it would first need to be converted to an aryl halide or triflate.

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Derivative

-

Reaction Setup: To a flame-dried Schlenk flask, add the halogenated derivative of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 100 | 75-85 |

Yields are representative estimates based on similar substrates and require experimental verification.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can be coupled with aryl halides or triflates.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Methoxy-4,6-bis(trifluoromethyl)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this guide, 2-Methoxy-4,6-bis(trifluoromethyl)aniline, is a highly functionalized building block that offers a unique combination of features for the synthesis of novel heterocycles. The presence of two powerful electron-withdrawing CF₃ groups, ortho and para to the amine, significantly modulates the electronic properties of the aromatic ring and the nucleophilicity of the amino group. The methoxy group, positioned ortho to the amine, introduces further steric and electronic influence. These characteristics make this aniline a challenging yet highly valuable precursor for accessing heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.[2]

This technical guide provides detailed protocols and mechanistic insights for the synthesis of quinoline, benzimidazole, and benzoxazole derivatives utilizing this compound. The methodologies presented are grounded in established chemical principles and adapted from contemporary literature to address the specific reactivity of this electron-deficient aniline.

Part 1: Synthesis of 5-Methoxy-7,9-bis(trifluoromethyl)quinolines via Modified Combes Reaction

The Combes quinoline synthesis is a classic acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For an electron-deficient aniline such as this compound, harsh conditions associated with traditional Brønsted acids can lead to low yields and side reactions. A more effective approach utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which serves as a potent yet manageable catalyst and dehydrating agent for the cyclization step.[3]

Reaction Scheme & Mechanism

The reaction proceeds through the initial formation of an enamine intermediate from the aniline and a β-diketone. Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration, yields the quinoline core. The regioselectivity of the cyclization is directed by the electronic and steric influences of the substituents on the aniline ring.

Caption: General workflow for the modified Combes quinoline synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,4-dimethyl-5-methoxy-7,9-bis(trifluoromethyl)quinoline.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 1092460-74-6 | 273.15 | 2.73 g (10 mmol) |

| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.1 mL (11 mmol) |

| Eaton's Reagent (7.5 wt% P₂O₅ in MeSO₃H) | 3252-43-5 | - | 10 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Saturated Sodium Bicarbonate Solution (aq.) | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

| Hexanes | 110-54-3 | 86.18 | As needed |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.73 g, 10 mmol).

-

Reagent Addition: Add acetylacetone (1.1 mL, 11 mmol) to the flask.

-

Catalyst Addition: Carefully and slowly add Eaton's reagent (10 mL) to the stirred mixture. Caution: The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice (approx. 50 g) in a beaker.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-